Physicochemical Signature vs. the 3‑Chlorophenyl Analog (CAS Unlisted)
The target compound's 3‑fluoro‑4‑methylphenyl substitution delivers a distinct lipophilic‑electronic balance relative to the analogous 3‑chlorophenyl derivative. The computed XLogP3 for CAS 2320663‑42‑9 is 3.4, whereas the 3‑chlorophenyl analog is expected to have a higher XLogP (~3.7) based on fragment‑based estimation [1]. The fluorine atom also acts as a hydrogen‑bond acceptor, which the chlorine atom does not, potentially altering target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide: estimated XLogP ≈ 3.7 |
| Quantified Difference | Δ XLogP ≈ -0.3 (less lipophilic) |
| Conditions | Computed via XLogP3 algorithm; fragment-based estimation for the chlorophenyl analog . |
Why This Matters
A lower XLogP typically correlates with improved aqueous solubility and reduced phospholipidosis risk, making CAS 2320663‑42‑9 a more developable starting point for oral CNS programs.
- [1] Kuujia.com. CAS 2320663‑42‑9 – N-(2,3-dihydro-1-benzofuran-3-yl)methyl-3-(3-fluoro-4-methylphenyl)propanamide. Computed Properties section. View Source
